Tramazoline

Description

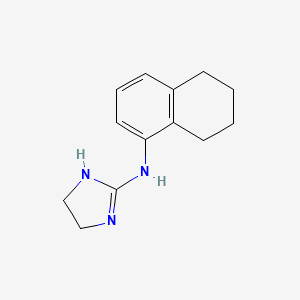

Structure

3D Structure

Properties

IUPAC Name |

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJLHRRUATVHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3715-90-0 (mono-hydrochloride) | |

| Record name | Tramazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5046936 | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082-57-1 | |

| Record name | Tramazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(5,6,7,8-Tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLE31693IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tramazoline Hydrochloride: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tramazoline hydrochloride is an alpha-adrenoceptor agonist widely utilized as a nasal decongestant.[1] Its efficacy stems from its vasoconstrictive action on the blood vessels in the nasal mucosa, which reduces swelling and congestion.[2][3] This technical guide provides an in-depth overview of the chemical properties and structural features of this compound hydrochloride, intended to serve as a valuable resource for professionals in research, and drug development.

Chemical Properties

This compound hydrochloride is a white or nearly white crystalline powder.[1] It is a member of the tetralin class of compounds.[1]

Physicochemical Parameters

A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.

| Property | Value | Source |

| IUPAC Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | [4][5] |

| Chemical Formula | C₁₃H₁₈ClN₃ | [1][4][5] |

| Molecular Weight | 251.76 g/mol | [4][5][6] |

| Melting Point | 172-174 °C | [7] |

| Boiling Point | 353 °C at 760 mmHg | [7] |

| pKa | Moderate pKa, behaves as a weak base | [4] |

| LogP (monohydrate) | 2.51160 | [6] |

| LogS | -2.7 | [1] |

Solubility Profile

This compound hydrochloride exhibits solubility in various solvents, a critical factor for its formulation and delivery.

| Solvent | Solubility | Source |

| Water | Soluble, 0.408 mg/mL at physiological conditions | [1][7][8] |

| Ethanol (96%) | Soluble | [1][7][8] |

| Methanol | Freely soluble | [8] |

| Ethanol:Phosphate Buffered Saline (1:3) at pH 7.2 | ~0.25 mg/mL | [8] |

Chemical Structure

The molecular structure of this compound hydrochloride comprises a tetrahydronaphthalene moiety linked to a 2-imidazoline ring.[8] The hydrochloride salt form enhances its stability and solubility.

2D and 3D Representations

The 2D chemical structure of this compound hydrochloride is as follows:

Chemical Structure of this compound Hydrochloride

(Image of the 2D structure of this compound Hydrochloride would be placed here if image generation were supported)

The three-dimensional conformation of the molecule is crucial for its interaction with adrenergic receptors. Crystallographic studies have revealed a dihedral angle of 126.7(2)° between the aromatic and dihydroimidazole groups, with the positive charge dispersed over the nitrogen atoms.[1]

Mechanism of Action and Signaling Pathway

This compound hydrochloride functions as a selective agonist for α1-adrenergic receptors.[2][4] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Upon binding of this compound hydrochloride, the Gq protein is activated, initiating a downstream signaling cascade.

The activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[4] The resulting increase in intracellular calcium concentration is a key factor in smooth muscle contraction, leading to the vasoconstriction observed in the nasal mucosa.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound hydrochloride are crucial for quality control and further research. While specific, proprietary methods used for the commercial product are not publicly available, the following sections describe standard methodologies that can be applied.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is generally achieved through a multi-step process.[1]

1. Formation of the Imidazoline Ring:

-

This typically involves the cyclization of a suitable precursor. A common method is the reaction of an ethylenediamine derivative with a nitrile or a carboxylic acid derivative under conditions that promote intramolecular cyclization.

2. Introduction of the Tetrahydronaphthalene Moiety:

-

The tetrahydronaphthalene group is introduced via an alkylation or acylation reaction with the pre-formed imidazoline ring or one of its precursors.

3. Hydrochloride Salt Formation:

-

The free base of this compound is reacted with hydrochloric acid in an appropriate solvent to precipitate the hydrochloride salt, which is then purified by recrystallization.

A more detailed, generalized synthetic approach for similar 2-aminoimidazoline derivatives involves the reaction of a primary amine with 2-chloro-2-imidazoline, which can be prepared from ethylenediamine and cyanogen bromide.

Determination of Physicochemical Properties

pKa Determination (Potentiometric Titration):

-

A standardized solution of a strong base (e.g., NaOH) is prepared.

-

A precise amount of this compound hydrochloride is dissolved in a suitable solvent system (e.g., water or a water-ethanol mixture).

-

The solution is titrated with the standardized base, and the pH is monitored using a calibrated pH meter after each addition of titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

LogP Determination (Shake-Flask Method):

-

A biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4) is prepared and the two phases are pre-saturated with each other.

-

A known amount of this compound hydrochloride is dissolved in one of the phases.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound hydrochloride in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Solubility Determination (Shake-Flask Method):

-

An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of this compound hydrochloride in the clear supernatant is determined by a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Structural Elucidation

X-ray Crystallography:

-

Single crystals of this compound hydrochloride of suitable size and quality are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.

-

A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.

-

The crystal structure is solved using computational methods to determine the electron density map and subsequently the positions of the atoms in the molecule.

-

The structural model is then refined to obtain the final, high-resolution three-dimensional structure.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound hydrochloride. The tabulated data, structural information, and signaling pathway diagram offer a comprehensive resource for researchers and professionals in the pharmaceutical sciences. The outlined experimental protocols, while general, provide a solid foundation for the characterization and analysis of this important pharmaceutical compound. Further research into specific polymorphic forms and detailed synthetic pathways could provide additional valuable insights for drug development and formulation.

References

- 1. Buy this compound hydrochloride | 3715-90-0 [smolecule.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. CAS 3715-90-0: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 5. medkoo.com [medkoo.com]

- 6. agilent.com [agilent.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Tramazoline's Interaction with Alpha-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tramazoline is an imidazoline derivative that functions as a selective α-adrenergic receptor agonist.[1] Its primary clinical application is the symptomatic relief of nasal congestion.[2] By stimulating α-adrenergic receptors on the smooth muscle of nasal blood vessels, this compound induces vasoconstriction, which reduces mucosal edema and nasal airway resistance.[2] The therapeutic efficacy of this compound is attributed to its interaction with both α1- and α2-adrenergic receptors.[2] This guide provides an in-depth exploration of these interactions at a molecular and cellular level.

Mechanism of Action at Alpha-Adrenergic Receptors

This compound's pharmacological activity is centered on its agonism at α1 and α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

α1-Adrenergic Receptor Activation

Activation of α1-adrenergic receptors by this compound initiates a signaling cascade mediated by the Gq family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle contraction and vasoconstriction.

α2-Adrenergic Receptor Activation

This compound's interaction with α2-adrenergic receptors involves the Gi family of G-proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity. In the context of vascular smooth muscle, this contributes to contraction. Additionally, presynaptic α2-receptors act as autoreceptors, and their stimulation by agonists like this compound can inhibit the further release of norepinephrine from sympathetic nerve terminals, providing a negative feedback mechanism.

Signaling Pathways

The following diagrams illustrate the primary signaling cascades initiated by the activation of α1 and α2-adrenergic receptors.

Caption: α1-Adrenergic Receptor Signaling Pathway.

Caption: α2-Adrenergic Receptor Signaling Pathway.

Quantitative Data

Table 1: Binding Affinities (Ki, nM) of Comparative α-Adrenergic Agonists

| Compound | α1A | α1B | α1D | α2A | α2B | α2C |

| Oxymetazoline | 15.8 | 63.1 | 25.1 | 3.98 | 1995 | 63.1 |

| Clonidine | 1995 | 1259 | 2512 | 1.58 | 1585 | 31.6 |

Note: Data compiled from various sources. Values are approximate and can vary based on experimental conditions.

Table 2: Functional Potencies (EC50, nM) of Comparative α-Adrenergic Agonists

| Compound | α1A (Ca2+ influx) | α2A (cAMP inhibition) |

| Oxymetazoline | 25.1 | 1.26 |

| Clonidine | >10,000 | 0.63 |

Note: Data compiled from various sources. Values are approximate and can vary based on experimental conditions.

Experimental Protocols

The characterization of this compound's activity at α-adrenergic receptors involves standard pharmacological assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for α-adrenergic receptor subtypes.

-

Objective: To measure the competitive displacement of a radiolabeled antagonist by this compound.

-

Materials:

-

Cell membranes expressing a specific human α-adrenergic receptor subtype (e.g., from transfected HEK293 cells).

-

Radiolabeled antagonist (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Yohimbine or [3H]-Rauwolscine for α2 subtypes).

-

This compound HCl.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radiolabeled antagonist and varying concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assays

This assay measures the increase in intracellular calcium following receptor activation.

-

Objective: To determine the potency (EC50) of this compound in stimulating α1-adrenergic receptors.

-

Materials:

-

Whole cells expressing a specific α1-adrenergic receptor subtype.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound HCl.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Procedure:

-

Load cells with the calcium-sensitive dye.

-

Wash cells to remove excess dye.

-

Stimulate cells with varying concentrations of this compound.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Plot the peak fluorescence response against the concentration of this compound to determine the EC50 value.

-

This assay measures the inhibition of adenylyl cyclase activity.

-

Objective: To determine the potency (EC50) of this compound in inhibiting cAMP production via α2-adrenergic receptors.

-

Materials:

-

Whole cells expressing a specific α2-adrenergic receptor subtype.

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound HCl.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Pre-incubate cells with varying concentrations of this compound.

-

Stimulate cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

Plot the inhibition of forskolin-stimulated cAMP production against the concentration of this compound to determine the IC50/EC50 value.

-

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of an α-adrenergic agonist like this compound.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound exerts its nasal decongestant effects through agonism at both α1- and α2-adrenergic receptors, leading to vasoconstriction in the nasal mucosa. The activation of these receptors triggers distinct G-protein-mediated signaling pathways, resulting in the modulation of intracellular second messengers such as Ca2+ and cAMP. While a detailed quantitative profile of this compound's interaction with α-adrenergic receptor subtypes remains to be fully elucidated in publicly accessible literature, the experimental frameworks provided herein offer a clear path for such investigations. Further research to quantify the binding affinities and functional potencies of this compound would be invaluable for a more complete understanding of its pharmacology and for the development of future therapeutic agents with improved selectivity and efficacy.

References

Synthesis pathways and chemical precursors of Tramazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tramazoline was first patented in 1961 and has been in medical use since 1962.[1] It belongs to the class of 2-aminoimidazoline derivatives, which are known for their diverse pharmacological activities. The core structure of this compound consists of a 2-aminoimidazoline ring attached to a 5,6,7,8-tetrahydronaphthalene moiety. The synthesis of such compounds typically involves the formation of the imidazoline ring from a suitable diamine precursor and a carbon-nitrogen electrophile, followed by or preceded by the attachment of the tetrahydronaphthalene group.

Primary Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The most common and industrially viable methods for the preparation of 2-aminoimidazolines involve the reaction of a substituted amine with a synthon that provides the 2-aminoimidazoline core. Two primary retrosynthetic disconnections for this compound are considered:

-

Pathway A: Disconnection of the C-N bond between the imidazoline ring and the tetrahydronaphthalene group. This approach involves the synthesis of the 2-aminoimidazoline ring first, followed by its coupling with a suitable tetrahydronaphthalene derivative.

-

Pathway B: Disconnection of the bonds within the imidazoline ring itself. This pathway typically involves the reaction of 1-amino-5,6,7,8-tetrahydronaphthalene with a reagent that provides the C2 and the remaining nitrogen atom of the imidazoline ring.

Pathway A: Coupling of 2-Aminoimidazoline with a Tetralone Derivative

This pathway would theoretically involve the reaction of 2-amino-4,5-dihydro-1H-imidazole with 1-tetralone, followed by reduction. However, a more plausible approach within this strategy is the reaction of a pre-formed substituted imidazoline.

Pathway B: Cyclization of a Substituted Guanidine

This is a widely employed method for the synthesis of 2-aminoimidazolines. The key intermediate is a guanidine derivative of 1-amino-5,6,7,8-tetrahydronaphthalene.

Step 1: Synthesis of the Guanidine Intermediate

1-Amino-5,6,7,8-tetrahydronaphthalene is reacted with a cyanamide source, such as calcium cyanamide or cyanamide itself, under acidic conditions to form the corresponding guanidine derivative.

Step 2: Cyclization to form the Imidazoline Ring

The resulting N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine is then cyclized with a two-carbon synthon, typically 1,2-diaminoethane (ethylenediamine) or a derivative thereof. This cyclization is often acid-catalyzed and proceeds via the formation of an intermediate that readily closes to the 2-aminoimidazoline ring.

Another common method involves the reaction of the primary amine with a thiourea derivative followed by cyclization.

Chemical Precursors

The primary chemical precursors required for the synthesis of this compound are:

-

1-Amino-5,6,7,8-tetrahydronaphthalene: This is the key starting material that provides the tetrahydronaphthalene moiety.

-

Cyanamide (or a derivative like Calcium Cyanamide): This reagent is used to form the guanidine intermediate.

-

1,2-Diaminoethane (Ethylenediamine): This is the classical reagent for forming the imidazoline ring.

-

2-Chloro-4,5-dihydro-1H-imidazole (or similar reactive imidazoline derivative): This can be used in an alternative pathway for direct coupling with the primary amine.

Quantitative Data Summary

Due to the lack of specific published experimental protocols, a detailed table with precise quantitative data (e.g., molar ratios, reaction times, temperatures, and yields) for the synthesis of this compound cannot be provided. However, a general summary of the expected parameters for the synthesis of similar 2-aminoimidazoline compounds is presented below.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Guanidine Formation | 1-Amino-5,6,7,8-tetrahydronaphthalene, Cyanamide | HCl (catalytic) | Water or Alcohol | 80-100 | 2-6 | 70-90 |

| Imidazoline Ring Formation | N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine, 1,2-Diaminoethane | Acid catalyst (e.g., p-TsOH) | Toluene or Xylene | 110-140 (reflux) | 8-24 | 60-80 |

| Alternative Coupling | 1-Amino-5,6,7,8-tetrahydronaphthalene, 2-Chloro-4,5-dihydro-1H-imidazole | Base (e.g., Triethylamine) | Acetonitrile or DMF | 80-120 | 6-12 | 50-70 |

Experimental Protocols (Generalized)

The following are generalized experimental protocols based on common synthetic methods for 2-aminoimidazolines. These are illustrative and have not been specifically verified for the synthesis of this compound.

Synthesis of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine

To a solution of 1-amino-5,6,7,8-tetrahydronaphthalene hydrochloride in water, an aqueous solution of cyanamide is added. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration, washed with cold water, and dried.

Synthesis of this compound via Guanidine Cyclization

A mixture of N-(5,6,7,8-tetrahydronaphthalen-1-yl)guanidine, 1,2-diaminoethane, and a catalytic amount of p-toluenesulfonic acid in a high-boiling solvent such as toluene or xylene is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

Visualization of Synthesis Pathway

The following diagram illustrates a plausible synthesis pathway for this compound.

Caption: Plausible synthesis of this compound via a guanidine intermediate.

Logical Relationship of Precursors

The logical relationship between the key precursors and the final product is depicted in the following diagram.

Caption: Relationship between precursors and this compound.

Conclusion

The synthesis of this compound is achievable through established synthetic methodologies for 2-aminoimidazolines. The most probable and industrially scalable route involves the formation of a guanidine derivative from 1-amino-5,6,7,8-tetrahydronaphthalene, followed by cyclization with 1,2-diaminoethane. While this guide provides a comprehensive overview of the synthetic pathways and key precursors, it is important to note the absence of detailed, publicly available experimental protocols. Further research into patented literature and specialized chemical databases may be required to obtain specific reaction conditions and quantitative data for the industrial manufacturing process of this compound.

References

Tramazoline molecular formula and molar mass

Tramazoline is an alpha-adrenergic agonist used as a nasal decongestant.[1][2] It functions by causing vasoconstriction in the nasal passages, which reduces swelling of the nasal mucosa.[3] The compound is typically formulated as this compound hydrochloride for use in pharmaceutical preparations like nasal sprays.[2]

Below is a summary of the key chemical properties for both the free base form of this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₁₃H₁₇N₃[4][5] | C₁₃H₁₈ClN₃[1][3][6][7] |

| Molar Mass | 215.29 g/mol [4][5] | 251.76 g/mol [1][7] |

| IUPAC Name | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine[4] | N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride[6][8] |

| CAS Number | 1082-57-1[4] | 3715-90-0[6][9] |

References

- 1. This compound hydrochloride | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medsinfo.com.au [medsinfo.com.au]

- 4. This compound | C13H17N3 | CID 5524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound Hydrochloride | C13H18ClN3 | CID 443950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Buy this compound hydrochloride | 3715-90-0 [smolecule.com]

- 9. Page loading... [guidechem.com]

CAS Registry Number for Tramazoline hydrochloride

An In-Depth Technical Guide to Tramazoline Hydrochloride

CAS Registry Number: 3715-90-0

This guide provides a comprehensive overview of this compound hydrochloride, focusing on its chemical properties, pharmacological profile, and analytical methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Pharmacokinetic Data

The following tables summarize the key quantitative data for this compound hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Registry Number | 3715-90-0 | [1][2] |

| Molecular Formula | C₁₃H₁₈ClN₃ | [2] |

| Molecular Weight | 251.76 g/mol | [2] |

| Appearance | White or almost white crystalline powder | [3] |

| Melting Point | 172-174 °C | [3] |

| Boiling Point | 353 °C at 760 mmHg | [3] |

| Solubility | Soluble in water and ethanol (96%) |[3] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Administration Route | Intranasal (nasal spray or drops) | [4][5] |

| Onset of Action | 5-10 minutes | [4] |

| Duration of Action | 5-8 hours | [4] |

| Elimination Half-Life | 2-3 hours | [4] |

| Excretion | Primarily in urine |[4] |

Mechanism of Action: Alpha-1 Adrenergic Agonism

This compound hydrochloride is a sympathomimetic agent that acts as a potent and selective agonist of α₁-adrenergic receptors.[5][6][7] These receptors are located on the smooth muscle of blood vessels within the nasal mucosa.

Upon intranasal administration, this compound binds to and activates these G protein-coupled receptors. This activation initiates a downstream signaling cascade, culminating in an increase in intracellular calcium levels.[6] The elevated calcium facilitates the contraction of vascular smooth muscle, leading to vasoconstriction.[6] This narrowing of the blood vessels reduces blood flow to the nasal tissues, thereby decreasing swelling (edema) and alleviating nasal congestion.[5][6]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Study and development of reversed-phase HPLC systems for the determination of 2-imidazolines in the presence of preservatives in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound hydrochloride | 3715-90-0 [smolecule.com]

- 4. m.youtube.com [m.youtube.com]

- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 7. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

A Comparative Analysis of Tramazoline Free Base and Tramazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Tramazoline free base and its hydrochloride salt, focusing on their physicochemical properties, pharmacological activity, and the experimental methodologies used for their characterization. This compound is an α-adrenergic agonist widely used as a nasal decongestant. The selection of a salt form is a critical step in drug development, profoundly impacting a compound's solubility, stability, and bioavailability. This document elucidates the reasons for the preferential use of this compound hydrochloride in pharmaceutical formulations. Quantitative data are summarized in comparative tables, and detailed protocols for key analytical experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation of complex processes.

Introduction

This compound is a sympathomimetic amine and imidazoline derivative that provides temporary relief from nasal congestion by acting as an agonist at α-adrenergic receptors.[1] Its therapeutic effect stems from its ability to induce vasoconstriction in the nasal mucosa, thereby reducing swelling and mucus secretion.[1] In pharmaceutical development, the active pharmaceutical ingredient (API) can exist in various forms, most commonly as a free base or a salt. The choice between these forms is dictated by their influence on critical drug properties.

For weakly basic drugs like this compound, conversion to a salt form, such as hydrochloride, is a common strategy to enhance aqueous solubility and stability.[2][3] This guide aims to provide a detailed technical comparison between this compound free base and this compound hydrochloride, offering valuable insights for formulation scientists and researchers.

Comparative Physicochemical Properties

The conversion of a free base to its hydrochloride salt significantly alters its physical and chemical properties. The hydrochloride salt of this compound is the overwhelmingly preferred form for pharmaceutical use due to its superior solubility in aqueous media, which is essential for nasal spray formulations.[4] The pH-dependent solubility of the hydrochloride salt is attributed to the protonation of the basic nitrogen centers in the imidazoline moiety under acidic conditions, which enhances aqueous solvation.[1]

| Property | This compound Free Base | This compound Hydrochloride | Significance in Formulation |

| Chemical Formula | C₁₃H₁₇N₃[1][5] | C₁₃H₁₈ClN₃[1][6] | Salt formation adds HCl, increasing molecular weight. |

| Molecular Weight | 215.29 g/mol [5] | 251.76 g/mol [1][6] | Affects molar concentration calculations. |

| CAS Number | 1082-57-1[5] | 3715-90-0[6] | Unique identifiers for each chemical entity. |

| Appearance | - (Data not available) | White or almost white crystalline powder[4] | Important for identification and quality control. |

| Aqueous Solubility | Low (inferred) | Soluble; 0.408 mg/mL at physiological conditions[1] | Crucial Difference : Higher solubility of the salt form enables effective aqueous-based nasal formulations. |

| Organic Solubility | - (Data not available) | Soluble in ethanol (96%), freely soluble in methanol[1] | Relevant for manufacturing processes and analytical method development. |

| pKa | - (Weak Base) | Moderate pKa (as a weak base)[4] | Governs the degree of ionization at different pH values, impacting solubility and absorption. |

| Stability | Less stable (inferred) | Generally more stable than the free base[2] | Salt form often provides enhanced chemical and physical stability, leading to longer shelf-life. |

Pharmacological Profile

Mechanism of Action

Both the free base and the hydrochloride salt of this compound function as α-adrenergic receptor agonists.[1] Upon administration, the salt dissociates, and the active this compound moiety becomes available to bind to its target receptors. The primary therapeutic action is the stimulation of α₁-adrenergic receptors located on the smooth muscle of blood vessels in the nasal mucosa.[1] This activation leads to vasoconstriction, which reduces blood flow, alleviates swelling, and opens the nasal passages.[1]

Signaling Pathway

This compound exerts its effect through the Gq protein-coupled receptor (GPCR) pathway. The binding of this compound to the α₁-adrenergic receptor initiates a conformational change, activating the associated heterotrimeric Gq protein. This triggers a cascade of intracellular events, culminating in smooth muscle contraction.[7][8][9]

-

Receptor Binding & Gq Activation: this compound binds to the α₁-adrenergic receptor, causing the Gαq subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[7]

-

PLC Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[7][9]

-

Second Messenger Production: PLC cleaves the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][10]

-

Calcium Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.[7][11]

-

PKC Activation & Muscle Contraction: DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). The elevated Ca²⁺ levels are the primary trigger for the contraction of smooth muscle cells in the nasal blood vessels.[9][11]

Comparative Pharmacokinetics

Pharmacokinetic data for this compound is primarily derived from studies of its hydrochloride salt administered as a nasal spray. The formulation is designed for rapid local action.

| Parameter | This compound Hydrochloride (Nasal Spray) | Significance |

| Route of Administration | Intranasal[12] | Direct application to the target tissue (nasal mucosa). |

| Onset of Action | Within 5 minutes[12] | Rapid relief of congestion is a key therapeutic goal. |

| Duration of Action | Up to 8 hours[12] | Provides long-lasting symptomatic relief. |

| Observed Effect | A rebound effect (reactive hyperemia) may be observed after 8 hours.[13] | Limits the recommended duration of continuous use. |

Key Experimental Protocols

pKa Determination by Potentiometric Titration

The pKa is a critical parameter that influences a drug's solubility and absorption. Potentiometric titration is a highly accurate method for its determination.[14][15]

Methodology:

-

Preparation: A precise amount of the this compound salt or base is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[14][16] The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[16]

-

Inert Atmosphere: The solution is purged with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements.[16]

-

Calibration: The pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[14]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the pH electrode is immersed. For a weak base like this compound, the solution is first acidified (e.g., to pH 2) with a standardized titrant (e.g., 0.1 M HCl). It is then titrated with a standardized base (e.g., 0.1 M NaOH), added in small, precise increments.[14]

-

Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate until the pH reading is stable (e.g., drift < 0.01 pH units/min).[16]

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The inflection point of the curve corresponds to the equivalence point. The pKa is the pH at which half of the compound is ionized, determined from the inflection point.[16][17] The procedure is repeated at least three times to ensure reproducibility.[14]

Vasoconstrictor Potency Assessment

The vasoconstrictor assay is a pharmacodynamic study used to determine the potency of topical corticosteroids and other vasoconstricting agents like this compound by measuring skin blanching.

Methodology:

-

Subject Selection: Healthy volunteers with no skin conditions are enrolled. Subjects who show a clear blanching response are selected for the main study.

-

Site Application: Multiple application sites are marked on the forearms of the subjects.

-

Dosing: The test product (e.g., this compound nasal spray solution) and a reference standard are applied to the designated sites for varying durations (e.g., 0.5, 1, 2, 4 hours) to establish a dose-duration response. Untreated sites serve as controls.[18]

-

Measurement: Skin blanching (pallor) is measured at specified time points after application removal. This is done visually by a trained assessor and objectively using a chromameter, which measures changes in skin color (specifically the a* value, representing redness).

-

Data Analysis: The change in skin color from baseline is recorded. The Area Under the Effect Curve (AUEC) is calculated from the blanching response over time. The potency of the test formulation is determined by comparing its AUEC to that of the reference standard.[19]

Clinical Trial Protocol for Nasal Decongestant Efficacy

The efficacy of a nasal decongestant is assessed through clinical trials that measure both objective changes in nasal patency and subjective symptom improvements.

Methodology:

-

Study Design: A randomized, controlled trial is a common design. Patients with nasal congestion (e.g., due to allergic rhinitis) are recruited.[20]

-

Baseline Assessment: Before treatment, baseline measurements are taken.

-

Objective: Nasal airway patency is measured using acoustic rhinometry to determine the Minimum Cross-Sectional Area (MCA) and Nasal Cavity Volume (NCV).[20][21]

-

Subjective: Patients rate the severity of their nasal congestion using a Visual Analogue Scale (VAS) or a standardized questionnaire like the Nasal Obstruction and Septoplasty Effectiveness (NOSE) score.[20][22]

-

-

Treatment: Patients are administered the nasal spray (e.g., this compound hydrochloride) or a placebo.

-

Post-Dose Assessment: Objective and subjective measurements are repeated at specific time points after administration (e.g., 10, 20, 40 minutes, and several hours) to evaluate the onset and duration of action.[13][21]

-

Efficacy Endpoints: The primary endpoints are the change from baseline in MCA/NCV and the change in the subjective congestion score compared to placebo.[20]

Conclusion

The selection of an appropriate API form is fundamental to successful pharmaceutical development. In the case of this compound, the hydrochloride salt offers clear advantages over the free base, primarily its enhanced aqueous solubility and stability. These properties are indispensable for creating an effective, rapid-acting, and stable aqueous nasal spray formulation. While both forms share the same α-adrenergic agonist mechanism, the superior physicochemical characteristics of this compound hydrochloride make it the only viable candidate for clinical use in this context. The experimental protocols detailed herein provide a framework for the robust characterization of such compounds, ensuring quality, potency, and efficacy.

References

- 1. Buy this compound hydrochloride | 3715-90-0 [smolecule.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 3715-90-0: this compound hydrochloride | CymitQuimica [cymitquimica.com]

- 5. This compound | C13H17N3 | CID 5524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Hydrochloride | C13H18ClN3 | CID 443950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. youtube.com [youtube.com]

- 12. medsinfo.com.au [medsinfo.com.au]

- 13. Nasal decongestion with imidazoline derivatives: acoustic rhinometry measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fda.gov [fda.gov]

- 19. remedypublications.com [remedypublications.com]

- 20. Acoustic evaluation of the efficacy of medical therapy for allergic nasal obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of the nasal cavity by acoustic rhinometry in normal and allergic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

Tramazoline: A Technical Guide to its Classification as an Alpha-1 Adrenergic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tramazoline, chemically known as N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine, is a well-established α-adrenergic agonist.[1] It is primarily employed in over-the-counter nasal spray formulations to provide symptomatic relief from nasal congestion associated with conditions like allergic rhinitis, sinusitis, and the common cold.[1] The principal mechanism of action involves the stimulation of α-adrenergic receptors located on the smooth muscle of blood vessels within the nasal mucosa.[2] This agonistic action triggers vasoconstriction, reducing blood flow and consequently diminishing tissue swelling and congestion.[2][3]

Alpha-1 adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are subdivided into three distinct subtypes: α1A, α1B, and α1D.[4] These subtypes are critical mediators of the physiological effects of endogenous catecholamines, such as norepinephrine and epinephrine.[5] The activation of these receptors initiates a cascade of intracellular events, primarily through the Gq/11 signaling pathway.[6] A thorough characterization of a compound's interaction with these receptor subtypes is paramount in drug development to understand its therapeutic efficacy and potential side-effect profile.

This guide will delve into the technical aspects of this compound's function as an alpha-1 adrenergic receptor agonist, including its downstream signaling pathways and the state-of-the-art experimental procedures used to quantify its receptor binding and functional activity.

Alpha-1 Adrenergic Receptor Signaling Pathway

Upon agonist binding, such as with this compound, the alpha-1 adrenergic receptor undergoes a conformational change, activating the associated heterotrimeric G protein, Gq. This initiates a well-defined signaling cascade leading to a physiological response.

Quantitative Data on this compound-Alpha-1 Adrenergic Receptor Interaction

A comprehensive literature search did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50/IC50) of this compound at the individual human alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D). Such data is essential for a complete pharmacological profile. The tables below are structured to present this data once it becomes available through experimental investigation.

Table 1: Binding Affinity of this compound at Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| α1A | [³H]-Prazosin | Data not available | |

| α1B | [³H]-Prazosin | Data not available | |

| α1D | [³H]-Prazosin | Data not available |

Table 2: Functional Potency of this compound at Human Alpha-1 Adrenergic Receptor Subtypes

| Receptor Subtype | Assay Type | EC50 / IC50 (nM) | Efficacy (%) | Reference |

| α1A | Calcium Mobilization | Data not available | Data not available | |

| α1B | Calcium Mobilization | Data not available | Data not available | |

| α1D | Calcium Mobilization | Data not available | Data not available | |

| α1A | Inositol Phosphate Accumulation | Data not available | Data not available | |

| α1B | Inositol Phosphate Accumulation | Data not available | Data not available | |

| α1D | Inositol Phosphate Accumulation | Data not available | Data not available |

Experimental Protocols

To determine the binding affinity and functional potency of this compound at alpha-1 adrenergic receptor subtypes, standardized in vitro pharmacological assays are employed. The following are detailed protocols for these key experiments.

Radioligand Binding Assay for Affinity (Ki) Determination

This assay quantifies the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each human alpha-1 adrenergic receptor subtype.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing a single human alpha-1 adrenergic receptor subtype (α1A, α1B, or α1D).

-

Radioligand: [³H]-Prazosin, a high-affinity antagonist for alpha-1 adrenergic receptors.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled alpha-1 antagonist (e.g., phentolamine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter and Cocktail.

Methodology:

-

Membrane Preparation: Culture cells expressing the receptor subtype of interest, harvest, and prepare a crude membrane fraction through homogenization and centrifugation. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of this compound).

-

Incubation: Add a fixed concentration of [³H]-Prazosin (typically at its Kd value) to all wells. Add serial dilutions of this compound to the competitive binding wells. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-Prazosin binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of Gq-coupled alpha-1 adrenergic receptor activation by detecting the resulting increase in intracellular calcium concentration.

Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating each human alpha-1 adrenergic receptor subtype.

Materials:

-

Cell Line: Adherent cells (e.g., CHO-K1 or HEK293) stably expressing a single human alpha-1 adrenergic receptor subtype.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test Compound: this compound hydrochloride.

-

Reference Agonist: e.g., Phenylephrine or Norepinephrine.

-

Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR).

Methodology:

-

Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye by incubating them in the dye solution for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

-

Compound Addition: Use the plate reader's injector to add serial dilutions of this compound (or the reference agonist) to the wells.

-

Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity in real-time to capture the transient increase in intracellular calcium.

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

-

Plot the change in fluorescence against the log concentration of this compound to generate a dose-response curve.

-

Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) from the curve using non-linear regression.

-

Efficacy is typically expressed as the maximal response induced by this compound relative to the maximal response of a full reference agonist.

-

Conclusion

This compound is unequivocally classified as an alpha-1 adrenergic receptor agonist, a property that underpins its clinical utility as a nasal decongestant. Its mechanism of action is centered on the activation of the Gq/11 signaling pathway, leading to vasoconstriction. While its general pharmacological class is well-established, a detailed characterization of its interaction with the specific alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) is lacking in the current body of scientific literature. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to determine the binding affinity and functional potency of this compound at these subtypes. The acquisition of such quantitative data is a critical step in fully understanding the selectivity profile of this compound and will be invaluable for the rational design of new, more selective alpha-1 adrenergic agonists with improved therapeutic indices.

References

- 1. Selectivity of the imidazoline alpha-adrenoceptor agonists (oxymetazoline and cirazoline) for human cloned alpha 1-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of postjunctional alpha-adrenoceptors in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Classification of alpha 1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Receptor Binding Affinity of Tramazoline

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the receptor binding characteristics of Tramazoline, an imidazoline derivative known for its vasoconstrictive properties. This document outlines its primary receptor targets, the experimental methods used to determine binding affinity, and the associated signaling pathways.

Executive Summary

This compound is a sympathomimetic amine used as a nasal decongestant. Its pharmacological effects are primarily mediated through its interaction with adrenergic and imidazoline receptors. As an agonist at these sites, this compound initiates physiological responses leading to vasoconstriction of nasal blood vessels, which alleviates nasal congestion. A comprehensive understanding of its receptor binding profile is crucial for the development of new therapeutic applications and for understanding its mechanism of action. While specific quantitative binding affinity data for this compound is not widely available in publicly accessible literature, this guide provides a framework for understanding its receptor interactions based on its classification and the behavior of structurally related compounds.

Receptor Binding Profile of this compound

This compound is known to be an agonist at both α-adrenergic and imidazoline receptors.[1] The affinity for these different receptor subtypes dictates its pharmacological and potential toxicological profile.

Data Presentation

Precise, peer-reviewed quantitative binding data (Kᵢ, Kₐ, or IC₅₀ values) for this compound is scarce in the current literature. However, its primary targets are well-established. The following table summarizes these targets and the expected affinity characteristics. For context, representative affinity data for Clonidine, a structurally related imidazoline derivative, is included to provide a general sense of the expected binding profile.

| Receptor Target | This compound General Affinity | Clonidine Kᵢ (nM) - For Context | Receptor Family |

| α₁-Adrenergic Receptor | Agonist | ~1600 | G-Protein Coupled Receptor (GPCR) |

| α₂-Adrenergic Receptor | Agonist | ~3 | G-Protein Coupled Receptor (GPCR) |

| Imidazoline I₁ Receptor | Agonist | ~5 | Non-Adrenergic Receptor |

| Imidazoline I₂ Receptor | Binds | ~25 | Non-Adrenergic Receptor |

Note: Clonidine data is provided for illustrative purposes to indicate the typical receptor affinity profile of a clinical imidazoline compound. These values should not be considered representative of this compound's specific affinities.

Experimental Protocols for Determining Receptor Binding Affinity

The binding affinity of a ligand like this compound to its receptor is typically quantified using radioligand binding assays. These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[2]

Radioligand Competition Binding Assay

This is the most common method to determine the inhibition constant (Kᵢ) of an unlabeled compound (like this compound).

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to a target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[3]

Generalized Protocol:

-

Receptor Preparation:

-

Membranes from cells or tissues expressing the receptor of interest are prepared. This is typically done by homogenization followed by centrifugation to isolate the membrane fraction.[1]

-

The protein concentration of the membrane preparation is determined.

-

-

Assay Incubation:

-

A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound) are added to the receptor preparation in a suitable buffer.

-

The mixture is incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated, and the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a filter mat that traps the membranes with the bound ligand.

-

-

Quantification:

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined by measuring binding in the presence of a very high concentration of an unlabeled ligand that saturates the receptors.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve, from which the IC₅₀ is determined.

-

The Kᵢ is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[3]

-

Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

As an agonist, this compound activates intracellular signaling cascades upon binding to its receptors. The primary pathways are associated with its action on α₁ and α₂-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

α₁-Adrenergic Receptor Signaling

α₁-adrenergic receptors are coupled to Gq proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to smooth muscle contraction.[5]

Simplified signaling pathway of the α₁-adrenergic receptor.

α₂-Adrenergic Receptor Signaling

α₂-adrenergic receptors are coupled to Gi proteins.[6] When an agonist like this compound binds to the α₂-receptor, the activated Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). In the context of the central nervous system, this inhibitory signaling pathway results in a reduction of norepinephrine release from presynaptic neurons, contributing to the sedative and hypotensive effects seen with some α₂-agonists.

Simplified signaling pathway of the α₂-adrenergic receptor.

Imidazoline Receptor Signaling

The signaling pathways for imidazoline receptors are less completely characterized than those for adrenergic receptors. The I₁ imidazoline receptor is implicated in blood pressure regulation and is thought to signal through pathways that are distinct from the classic adrenergic routes. Some evidence suggests that I₁ receptor activation may involve the activation of phosphatidylcholine-selective phospholipase C, leading to the production of diacylglycerol (DAG).

Conclusion

References

The Pharmacology of Tramazoline: A Technical Guide for Researchers

An In-depth Examination of a Tetralin-Derived α-Adrenergic Agonist

Abstract

Tramazoline, a synthetic compound featuring a tetralin moiety, is a potent α-adrenergic receptor agonist. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a particular focus on its mechanism of action, receptor binding affinity, functional potency, and pharmacokinetic profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and the development of novel therapeutics. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.

Introduction

This compound is a sympathomimetic amine that is structurally classified as a tetralin derivative. It is widely recognized for its vasoconstrictive properties, which has led to its primary clinical application as a topical nasal decongestant. By activating α-adrenergic receptors on vascular smooth muscle, this compound effectively reduces nasal mucosal swelling and congestion. This guide delves into the core pharmacological principles that underpin the therapeutic effects of this compound.

Mechanism of Action

This compound exerts its pharmacological effects primarily through its agonist activity at α-adrenergic receptors, with a pronounced selectivity for the α1 subtype. These receptors are integral components of the sympathetic nervous system and play a crucial role in regulating vascular tone.

Signaling Pathway

The activation of α1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade. As a G-protein coupled receptor (GPCR), the α1-adrenoceptor is coupled to the Gq/11 family of G-proteins. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq, which in turn stimulates the enzyme phospholipase C (PLC).

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, in concert with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of various downstream effector proteins, ultimately culminating in smooth muscle contraction and vasoconstriction.

Quantitative Pharmacology

A comprehensive understanding of a drug's pharmacological profile requires quantitative data on its interaction with its target and its subsequent effects.

Receptor Binding Affinity

Table 1: Receptor Binding Affinity of this compound (Hypothetical Data)

| Receptor Subtype | Ki (nM) | Reference |

|---|---|---|

| α1A-Adrenergic | Data not available | - |

| α1B-Adrenergic | Data not available | - |

| α1D-Adrenergic | Data not available | - |

Note: Specific quantitative data for this compound's binding affinity is not available in the reviewed literature. This table is for illustrative purposes.

Functional Potency

Functional assays measure the biological response to a drug. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal possible effect. For this compound, this would be the concentration that elicits 50% of the maximum vasoconstriction in a given tissue or cell-based assay.

Table 2: Functional Potency of this compound (Hypothetical Data)

| Assay Type | Parameter | Value | Reference |

|---|---|---|---|

| In vitro Vasoconstriction | EC50 | Data not available | - |

Note: Specific quantitative data for this compound's functional potency is not available in the reviewed literature. This table is for illustrative purposes.

Pharmacokinetics

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). For a topically administered drug like this compound, the local concentration at the site of action is of primary importance.

Table 3: Pharmacokinetic Parameters of this compound (Nasal Administration)

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability (Nasal) | Data not available | - |

| Onset of Action | 5-10 minutes | |

| Duration of Action | 6-8 hours | |

| Volume of Distribution (Vd) | Data not available | - |

| Clearance (CL) | Data not available | - |

| Half-life (t½) | 2-3 hours |

Note: Comprehensive quantitative pharmacokinetic data for this compound is limited in the available literature.

Experimental Protocols

The following sections describe the general methodologies used to obtain the quantitative pharmacological data discussed above.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound) for α1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the α1-adrenergic receptor of interest are homogenized and centrifuged to isolate a membrane-rich fraction. Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Assay Setup: In a multi-well plate, a constant concentration of a suitable radiolabeled antagonist (e.g., [³H]prazosin) is added to each well containing the membrane preparation.

-

Competitive Binding: Increasing concentrations of unlabeled this compound are added to the wells. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

Incubation: The plate is incubated at a controlled temperature for a sufficient time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to generate a sigmoidal dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50%

Methodological & Application

Application Notes and Protocols for the Development of Tramazoline Hydrochloride Nasal Spray Formulations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of nasal spray formulations containing Tramazoline hydrochloride. This document outlines critical formulation components, manufacturing considerations, and detailed analytical protocols essential for product development and quality control.

Introduction to this compound Hydrochloride Nasal Sprays

This compound hydrochloride is a sympathomimetic amine used as a nasal decongestant.[1] It functions as an α-adrenergic receptor agonist, inducing vasoconstriction of the blood vessels in the nasal mucosa. This action reduces swelling and nasal congestion, providing relief from symptoms associated with rhinitis and sinusitis. The development of a stable, effective, and safe nasal spray formulation requires careful consideration of various physicochemical and pharmaceutical parameters.

Formulation Development

A typical this compound hydrochloride nasal spray formulation is an aqueous solution containing the active pharmaceutical ingredient (API), and various excipients to ensure stability, safety, and efficacy.

Key Formulation Components

A summary of typical excipients used in nasal spray formulations is provided in the table below.

| Component | Example | Function | Typical Concentration Range |

| Active Pharmaceutical Ingredient | This compound Hydrochloride | Nasal Decongestant | 0.1% w/v |

| Buffering Agent | Citric Acid Monohydrate, Sodium Citrate | Maintain pH for stability and comfort | q.s. to pH 5.5 - 6.5 |

| Viscosity-Modifying Agent | Hydroxypropyl Methylcellulose (HPMC) | Increase residence time in the nasal cavity | 0.1% - 0.5% w/v |

| Tonicity-Adjusting Agent | Sodium Chloride | Adjust osmolality to be isotonic with nasal fluids | q.s. to 250-350 mOsm/kg |

| Preservative | Benzalkonium Chloride (BKC) | Prevent microbial growth in multi-dose containers | 0.01% - 0.02% w/v |

| Solvent | Purified Water | Vehicle for the formulation | q.s. to 100% |

Impact of Excipients on Formulation Characteristics

The choice and concentration of excipients have a significant impact on the critical quality attributes of the nasal spray, such as droplet size distribution and spray pattern. The following tables summarize the influence of a viscosity-enhancing agent, Hydroxypropyl Methylcellulose (HPMC), on these characteristics. While this data was generated for a model nasal solution, it provides a representative understanding of the effects applicable to a this compound hydrochloride formulation.

Table 1: Effect of HPMC Concentration on Droplet Size Distribution [2]

| HPMC Concentration (% w/v) | Dv50 (µm) | Dv90 (µm) |

| 0 (Control) | 31.6 | 80.2 |

| 0.1 | 45.1 | 125.7 |

| 0.2 | 62.8 | 210.3 |

| 0.3 | 70.4 | 315.6 |

Dv50: Volume median diameter; 50% of the spray volume is composed of droplets smaller than this value. Dv90: 90% of the spray volume is composed of droplets smaller than this value.

Table 2: Effect of HPMC Concentration on Spray Pattern and Plume Angle [2]

| HPMC Concentration (% w/v) | Spray Pattern Area (mm²) | Plume Angle (°) |

| 0 (Control) | 452 | 65.1 |

| 0.1 | 314 | 55.8 |

| 0.2 | 199 | 48.2 |

| 0.3 | 46 | 37.3 |

Experimental Protocols

Detailed methodologies for key experiments in the development and quality control of this compound hydrochloride nasal sprays are provided below.

Quantification of this compound Hydrochloride by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound hydrochloride in a nasal spray formulation. This method can be adapted and validated as a stability-indicating assay.

Objective: To determine the concentration of this compound hydrochloride in a nasal spray solution.

Materials and Equipment:

-

High-Performance Liquid Chromatograph (HPLC) with UV detector

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

-

Ammonium acetate

-

Methanol (HPLC grade)

-

Purified water (HPLC grade)

-

This compound hydrochloride reference standard

-

Nasal spray formulation sample

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Mobile Phase: 0.01 M Ammonium acetate in methanol (50:50, v/v), pH adjusted to 6.0

-

Flow Rate: 1.2 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation:

-